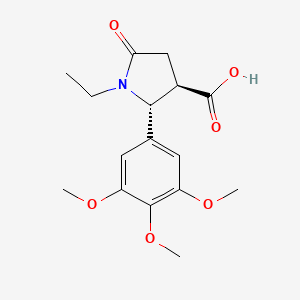

(2R,3R)-1-ethyl-5-oxo-2-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic Acid

Description

This compound is a pyrrolidine-3-carboxylic acid derivative featuring a 1-ethyl group, a 5-oxo substituent, and a 3,4,5-trimethoxyphenyl moiety at the C2 position.

Properties

IUPAC Name |

(2R,3R)-1-ethyl-5-oxo-2-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO6/c1-5-17-13(18)8-10(16(19)20)14(17)9-6-11(21-2)15(23-4)12(7-9)22-3/h6-7,10,14H,5,8H2,1-4H3,(H,19,20)/t10-,14+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACSHDYGHYZZKSZ-YGRLFVJLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(C(CC1=O)C(=O)O)C2=CC(=C(C(=C2)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1[C@H]([C@@H](CC1=O)C(=O)O)C2=CC(=C(C(=C2)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Structural Variations

a) Pyrrolidine Backbone Modifications

- Target Compound : Contains a 5-oxo-pyrrolidine ring with a carboxylic acid at C3, an ethyl group at N1, and a 3,4,5-trimethoxyphenyl group at C2.

- Methyl Ester Analogues : Derivatives like methyl 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylate (compound 3 in ) replace the carboxylic acid with a methyl ester, altering solubility and bioavailability .

b) Substituent Variations

Trimethoxyphenyl vs. Dimethoxyphenyl/Benzodioxol :

- Compounds like (±)-(3R,4S)-4-(3,5-dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid () and (±)-(3R,4S)-4-(1,3-benzodioxol-5-yl) analogues () demonstrate that reducing methoxy groups or replacing them with benzodioxol alters electronic properties and anticancer activity .

- The 3,4,5-trimethoxyphenyl group in the target compound may enhance tubulin-binding affinity compared to dimethoxy variants .

Thienylmethyl vs. Trimethoxyphenyl :

Physicochemical Properties

*LogP values estimated using substituent contributions. The target compound’s higher methoxy content increases hydrophobicity compared to thienyl or phenyl analogues.

Q & A

Q. What are the established synthetic routes for (2R,3R)-1-ethyl-5-oxo-2-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic Acid, and what key reaction conditions are required?

The compound is synthesized via multi-step modifications starting from epigallocatechin-3-gallate (EGCG). Key steps include:

- Methylation : Reaction of EGCG with dimethyl sulfate and K₂CO₃ in acetone under reflux to introduce methoxy groups .

- Deprotection and functionalization : Use of Boc-protected amino acids (e.g., Boc-Val-OH) with DCC/DMAP coupling, followed by TFA-mediated deprotection . Critical parameters include solvent choice (e.g., acetone for methylation), reaction temperature (reflux for 3 hours), and stoichiometric control of reagents like K₂CO₃ to avoid side reactions .

Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?

- NMR spectroscopy : ¹H (600 MHz) and ¹³C (150 MHz) NMR in CDCl₃ resolve stereochemistry and confirm diastereotopic protons (e.g., δH 5.46 ppm for the pyrrolidine ring) .

- HRMS-ESI : High-resolution mass spectrometry with <1 ppm error validates molecular mass (e.g., m/z 476.2282 [M+H]⁺) .

- UPLC-UV : Purity assessment (>95%) using a C18 column with gradient elution (acetonitrile/water + 0.1% formic acid) at 254 nm .

Q. What in vitro assays are appropriate for preliminary evaluation of its biological activity?

- MTT assay : Standardized cytotoxicity screening using human A549 lung epithelial cells. Protocol involves 24–48 hours of compound exposure, followed by formazan quantification at 570 nm. Significant activity is defined by viability reduction to <30% (vs. cytarabine controls) .

Advanced Research Questions

Q. How can structural modifications enhance the anticancer efficacy of this pyrrolidine derivative?

Introducing heterocyclic rings (e.g., 1,3,4-oxadiazolethione or 4-aminotriazolethione) at the carboxylic acid position improves cytotoxicity. For example:

Q. What strategies resolve contradictions between computational predictions and experimental biological data?

Discrepancies (e.g., predicted absorption vs. low cell permeability) require:

- Iterative analog synthesis : Modify logP via esterification (e.g., valine conjugation) or PEGylation to align with SwissADME predictions .

- BOILED-Egg model : Validate gastrointestinal absorption and blood-brain barrier penetration using polar surface area and logP calculations .

Q. What crystallographic methods are suitable for determining its absolute configuration?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.